molecular formula C13H13O3P B5183679 (2-hydroxybenzyl)phenylphosphinic acid

(2-hydroxybenzyl)phenylphosphinic acid

Cat. No. B5183679
M. Wt: 248.21 g/mol
InChI Key: QEUQTEDVXPGNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-hydroxybenzyl)phenylphosphinic acid, also known as HBPPA, is a small molecule that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphinic acid derivative with a chemical formula of C13H13O3P.

Mechanism of Action

The mechanism of action of (2-hydroxybenzyl)phenylphosphinic acid is not fully understood. However, it has been shown to interact with various biomolecules such as proteins and DNA. It has been suggested that (2-hydroxybenzyl)phenylphosphinic acid may act as a metal chelator, binding to metal ions and preventing their interaction with biomolecules. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-hydroxybenzyl)phenylphosphinic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been shown to have anti-oxidant properties by scavenging free radicals and preventing oxidative damage to biomolecules.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-hydroxybenzyl)phenylphosphinic acid in lab experiments is its ability to bind to proteins and other biomolecules, making it a potential drug delivery system. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using (2-hydroxybenzyl)phenylphosphinic acid is its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on (2-hydroxybenzyl)phenylphosphinic acid. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its anti-tumor effects, and further studies are needed to determine its mechanism of action and potential use in cancer therapy. In addition, further studies are needed to determine its potential use as a growth regulator for plants and its applications in material science.

Synthesis Methods

The synthesis of (2-hydroxybenzyl)phenylphosphinic acid involves a multi-step process. The starting material for this synthesis is 2-hydroxybenzaldehyde, which is reacted with phenylphosphonic acid in the presence of a catalyst to form the intermediate product, (2-hydroxybenzyl)phenylphosphonic acid. This intermediate product is then oxidized using hydrogen peroxide to form (2-hydroxybenzyl)phenylphosphinic acid. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

(2-hydroxybenzyl)phenylphosphinic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system due to its ability to bind to proteins and other biomolecules. In agriculture, (2-hydroxybenzyl)phenylphosphinic acid has been used as a growth regulator for plants to increase crop yield. In material science, it has been used as a precursor for the synthesis of various metal phosphinates and metal-organic frameworks.

properties

IUPAC Name

(2-hydroxyphenyl)methyl-phenylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9,14H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUQTEDVXPGNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyphenyl)methyl-phenylphosphinic acid

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